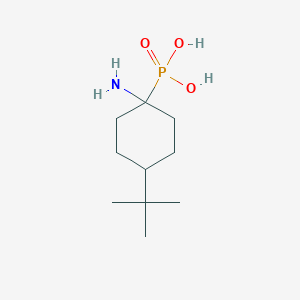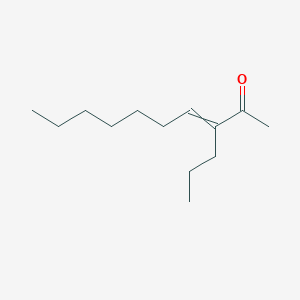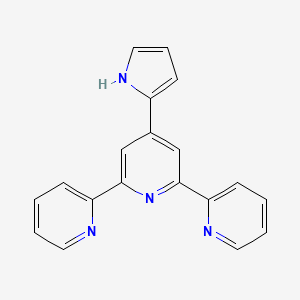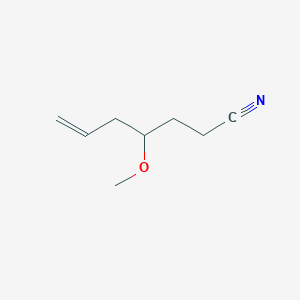![molecular formula C16H20F4O B12521605 4-[Difluoro(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene CAS No. 701909-10-6](/img/structure/B12521605.png)
4-[Difluoro(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Difluoro(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene is a fluorinated organic compound with the molecular formula C17H24F2O2 It is known for its unique structural properties, which include a difluorobenzene ring and a propylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Difluoro(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Propylcyclohexyl Intermediate: The propylcyclohexyl group is synthesized through a series of reactions, including hydrogenation and alkylation.
Introduction of the Difluorobenzene Ring: The difluorobenzene ring is introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring, replacing a leaving group.
Coupling of the Two Fragments: The final step involves coupling the propylcyclohexyl intermediate with the difluorobenzene ring using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[Difluoro(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the difluoro groups with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-[Difluoro(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying interactions with biological molecules.
Industry: Utilized in the production of liquid crystal displays (LCDs) and other advanced materials
Mechanism of Action
The mechanism of action of 4-[Difluoro(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene involves its interaction with specific molecular targets. The difluorobenzene ring can participate in π-π interactions with aromatic residues in proteins, while the propylcyclohexyl group can enhance hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-1-methoxy-4-(trans-4-propylcyclohexyl)benzene: Similar structure but lacks the additional difluoro group.
3,4-Difluoro-4’-(trans-4-propylcyclohexyl)biphenyl: Contains a biphenyl core instead of a single benzene ring.
4-(4-Ethoxy-2,3-difluorophenyl)-4’-pentyl-1,1’-bi(cyclohexyl): Features an ethoxy group and a biphenyl structure .
Uniqueness
4-[Difluoro(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene is unique due to its combination of a difluorobenzene ring and a propylcyclohexyl group, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specific applications in materials science and pharmaceuticals .
Properties
CAS No. |
701909-10-6 |
|---|---|
Molecular Formula |
C16H20F4O |
Molecular Weight |
304.32 g/mol |
IUPAC Name |
4-[difluoro-(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene |
InChI |
InChI=1S/C16H20F4O/c1-2-3-11-4-6-12(7-5-11)16(19,20)21-13-8-9-14(17)15(18)10-13/h8-12H,2-7H2,1H3 |
InChI Key |
ZLWOVIOBONYONC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C(OC2=CC(=C(C=C2)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol](/img/structure/B12521537.png)
![S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine](/img/structure/B12521541.png)
![4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B12521543.png)


![4-[(2R)-2-Aminopropyl]aniline](/img/structure/B12521561.png)


![1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]-](/img/structure/B12521574.png)



